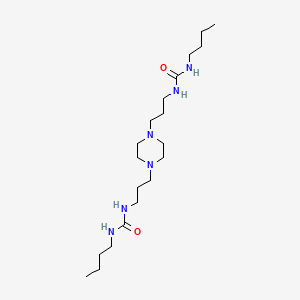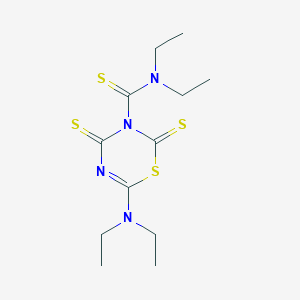
Urea, 1,1'-(1,4-piperazinediylbis(trimethylene))bis(3-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- is a synthetic organic compound known for its unique structure and properties. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, connected by trimethylene chains to two butylurea groups. The compound’s structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- typically involves the reaction of piperazine with trimethylene diisocyanate, followed by the addition of butylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Piperazine reacts with trimethylene diisocyanate to form an intermediate compound.
Step 2: The intermediate compound is then reacted with butylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves large-scale reactors and precise control of reaction parameters. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is typically purified through crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves its interaction with specific molecular targets and pathways. The piperazine ring and butylurea groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-phenyl-: Similar structure but with phenyl groups instead of butyl groups.
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-methyl-: Similar structure but with methyl groups instead of butyl groups.
Uniqueness
The uniqueness of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- lies in its specific combination of piperazine and butylurea groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
73840-15-0 |
|---|---|
Fórmula molecular |
C20H42N6O2 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
1-butyl-3-[3-[4-[3-(butylcarbamoylamino)propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C20H42N6O2/c1-3-5-9-21-19(27)23-11-7-13-25-15-17-26(18-16-25)14-8-12-24-20(28)22-10-6-4-2/h3-18H2,1-2H3,(H2,21,23,27)(H2,22,24,28) |
Clave InChI |
CWZHWSSWOUKCPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NCCCN1CCN(CC1)CCCNC(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)





![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)

